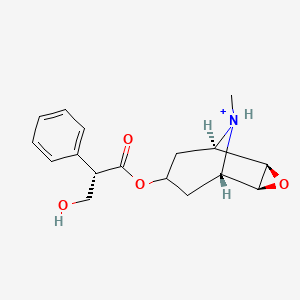
Scopolamine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopolamine(1+) is the ammonium ion resulting from the protonation of the amino group of scopolamine. It is a conjugate acid of a scopolamine.
Aplicaciones Científicas De Investigación
Anxiolytic Effects and Behavioral Studies
- Zebrafish Model for Anxiolytic Effects : Scopolamine has shown anxiolytic (anxiety-reducing) effects in zebrafish, making them suitable for studying its anxiolytic effects and mechanisms of action. This contrasts with findings in rats and mice, where increased anxiety was observed, highlighting species-specific responses (Hamilton et al., 2017).
Metabolic Engineering and Production
- Improving Scopolamine Production : Metabolic engineering techniques have been utilized to enhance the production of scopolamine in various plant species. This includes the overexpression of genes involved in its biosynthesis, offering a method to increase its availability for medicinal purposes (Palazón et al., 2008).
Effects on Enzymes and Receptors
- Inhibition of Sucrase : Research has shown that scopolamine binds to yeast sucrase, an enzyme breaking down sucrose, leading to its inhibition. This suggests that scopolamine's interaction with enzymes can affect their activity and structure (Minai-Tehrani et al., 2010).
Role in Alzheimer's Disease Research
- Alzheimer's Disease Model : Scopolamine is widely used in Alzheimer's disease research, especially for studying cognitive disorders. It induces cholinergic dysfunction and amyloid-β deposition, which are key features of Alzheimer's disease. This has made scopolamine a pivotal tool in neuroscience-related research, although its validity as a model for cognitive impairment is debated (Chen & Yeong, 2020).
Pharmacokinetics and Pharmacodynamics
- EEG Effects and Modeling : A study involving healthy volunteers explored the pharmacokinetic-pharmacodynamic (PK-PD) modeling of scopolamine, demonstrating a direct correlation between serum concentrations and changes in electroencephalogram (EEG) alpha power. This helps in understanding the dose-dependent effects of scopolamine on the central nervous system (Ebert et al., 2001).
Other Research Applications
- Effects on Muscarinic and Serotonin Receptors : Scopolamine has been identified as a competitive antagonist at 5-HT3 receptors, which are structurally related to muscarinic receptors. This indicates that scopolamine's effects may extend beyond its primary role as a muscarinic antagonist, potentially affecting serotonin receptors as well (Lochner & Thompson, 2016).
Propiedades
Nombre del producto |
Scopolamine(1+) |
|---|---|
Fórmula molecular |
C17H22NO4+ |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/p+1/t11?,12-,13-,14+,15-,16+/m1/s1 |
Clave InChI |
STECJAGHUSJQJN-USLFZFAMSA-O |
SMILES isomérico |
C[NH+]1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |
SMILES canónico |
C[NH+]1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



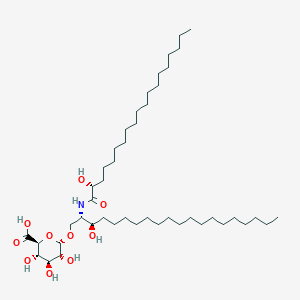
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
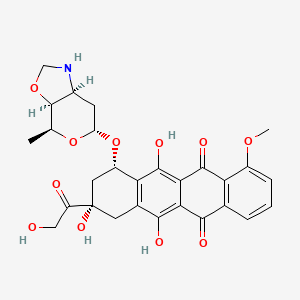
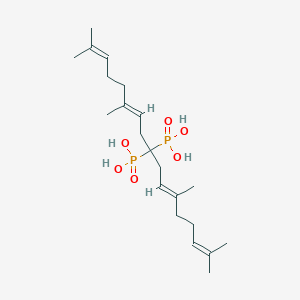
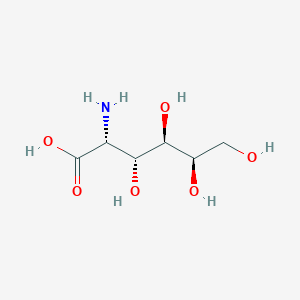
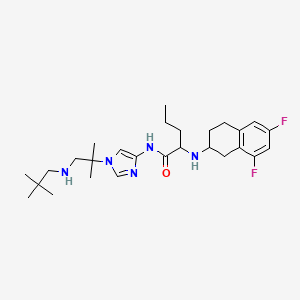
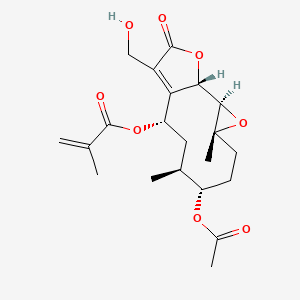
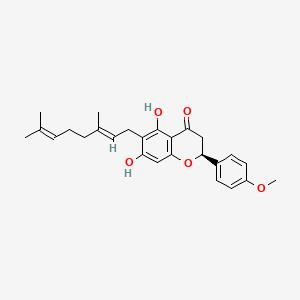
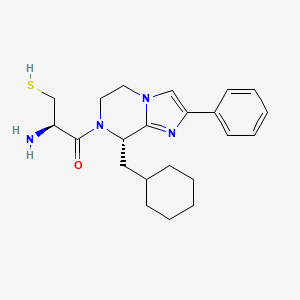
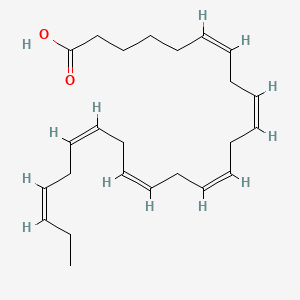

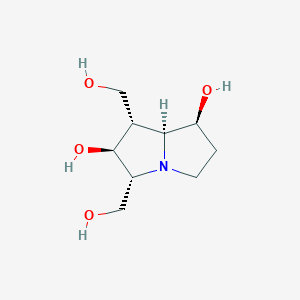

![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)